N-(4-fluorophenyl)-1-methylpiperidin-4-amine is a chemical compound classified within the piperidine family, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a 4-fluorophenyl group and a methyl substituent on the piperidine ring, which contribute to its unique properties and potential applications in various scientific fields. This compound is significant in medicinal chemistry due to its interactions with biological targets, particularly in the central nervous system, where it can influence neurotransmitter systems .
This compound is typically synthesized in laboratory settings and has been studied for its biochemical properties. It falls under the category of heterocyclic organic compounds, specifically piperidines, which are known for their diverse pharmacological activities. The presence of fluorine in the 4-position of the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
The synthesis of N-(4-fluorophenyl)-1-methylpiperidin-4-amine generally involves several key steps:
These synthetic routes can be optimized for yield and purity depending on specific experimental conditions such as temperature, pressure, and catalyst concentration.
The molecular structure of N-(4-fluorophenyl)-1-methylpiperidin-4-amine can be described as follows:
N-(4-fluorophenyl)-1-methylpiperidin-4-amine is involved in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(4-fluorophenyl)-1-methylpiperidin-4-amine primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. By binding to these receptors, it modulates neurotransmitter release and uptake, influencing synaptic transmission. This interaction can lead to various cellular effects, including alterations in gene expression and metabolic activity through pathways such as cyclic adenosine monophosphate signaling .
The physical properties of N-(4-fluorophenyl)-1-methylpiperidin-4-amine include:
Chemical properties include:
N-(4-fluorophenyl)-1-methylpiperidin-4-amine has significant applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for research into treatments for conditions like depression, anxiety, and schizophrenia. Additionally, its structural characteristics may allow it to serve as a scaffold for further modifications aimed at enhancing pharmacological profiles or reducing side effects .
The identification and development of N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine (CAS 359878-47-0) emerged from focused medicinal chemistry efforts in the late 1990s and early 2000s to develop novel antipsychotic agents with improved receptor selectivity profiles. This compound rose to prominence when researchers identified its structural suitability as a key precursor for Pimavanserin (NUEDEXTA®), a breakthrough medication approved by the FDA in 2016 for treating Parkinson's disease psychosis [4]. The strategic incorporation of the fluorinated aromatic system represented a deliberate medicinal chemistry choice to enhance blood-brain barrier penetration while maintaining metabolic stability – advantages that non-fluorinated analogs lacked. The compound's discovery coincided with growing pharmaceutical interest in piperidine-based scaffolds as privileged structures in neuropharmacology, particularly for G-protein coupled receptor (GPCR) targets implicated in various neuropsychiatric disorders [9]. Its initial synthesis and characterization paved the way for extensive structure-activity relationship studies that ultimately established its critical role in modern neuropsychiatric drug development pipelines.
This chemically significant compound belongs to the aminopiperidine structural class, characterized by a piperidine ring with amine functionality at the 4-position. The systematic IUPAC designation is N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine, though it appears under several synonyms in chemical literature and commercial catalogs, including 4-(4-Fluorobenzylamino)-1-methylpiperidine and N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine [4] [5]. Its molecular formula is C₁₃H₁₉FN₂, with a molecular weight of 222.30 g/mol [4]. The structure features two pharmacologically significant components: a lipophilic fluorinated benzyl group and a basic aminopiperidine moiety, connected through a secondary amine linkage. This arrangement creates a distinctive molecular architecture with both hydrogen-bond donor and acceptor capabilities [3].
Table 1: Nomenclature and Structural Identifiers of N-(4-Fluorophenyl)-1-Methylpiperidin-4-Amine
Classification | Identifier |
---|---|
Systematic IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine |
Chemical Formula | C₁₃H₁₉FN₂ |
Molecular Weight | 222.30 g/mol |
Common Synonyms | 4-(4-Fluorobenzylamino)-1-methylpiperidine; N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine; AGN-PC-0D5BOO; A6255 |
Canonical SMILES | CN1CCC(CC1)NCC2=CC=C(C=C2)F |
CAS Registry Number | 359878-47-0 |
The piperidine ring typically adopts a chair conformation with the methyl group at the 1-position occupying an equatorial orientation. The secondary amine group (-NH-) connecting the fluorobenzyl moiety to the piperidine ring provides a site for potential hydrogen bonding interactions crucial for biological activity [5]. This structural configuration creates a molecule with calculated physicochemical properties including a boiling point of 304.8°C at standard atmospheric pressure, density of 1.07 g/cm³, and flash point of 138.2°C [4] [5]. The fluorine atom at the para position of the phenyl ring creates an electron-deficient aromatic system that significantly influences the compound's electronic distribution and binding characteristics to biological targets.
While comprehensive single-crystal X-ray diffraction data for this specific compound isn't extensively reported in the search results, its structural analogs demonstrate that the piperidine ring adopts the expected chair conformation with the fluorobenzyl substituent positioned equatorially [9]. The compound lacks chiral centers, existing as a single stereochemical entity without enantiomeric forms, which simplifies its synthesis and purification compared to stereochemically complex pharmaceuticals. This absence of chirality eliminates the need for enantioselective synthesis or chiral resolution during manufacturing, contributing to its practicality as an industrial intermediate [4].
Characterization of this compound reveals distinctive spectroscopic patterns. Proton NMR spectroscopy displays characteristic signals including aromatic protons appearing as a doublet of doublets (δ 7.2-7.3 ppm) due to coupling with the ortho-positioned fluorine atom and adjacent protons. The methylene bridge (-CH₂-NH-) typically resonates as a singlet around δ 3.7-3.8 ppm, while the piperidine ring protons appear as complex multiplets between δ 2.2-2.8 ppm. The N-methyl group shows as a sharp singlet at approximately δ 2.2 ppm. Mass spectrometry consistently shows a molecular ion peak at m/z 222.3 [M+H]⁺, with major fragmentation pathways involving cleavage adjacent to the secondary amine nitrogen [5].
Industrial synthesis follows a multi-step sequence beginning with readily available piperidine derivatives. A patented route involves:
An alternative commercial synthesis employs nucleophilic displacement where 4-amino-1-methylpiperidine reacts directly with 4-fluorobenzyl chloride under basic conditions [4]. Industrial production emphasizes continuous flow processes to enhance yield (typically 65-75%) and purity (>98%), with strict control of reaction parameters to minimize byproduct formation. The final product is typically isolated as a colorless to pale yellow liquid and purified through fractional distillation or column chromatography [4].
Table 2: Industrial Synthesis Optimization Parameters
Synthetic Step | Reaction Conditions | Catalyst/Reagents | Yield Optimization |
---|---|---|---|
Reductive Amination | 0-5°C, anhydrous solvent | NaBH₄ or NaBH(OAc)₃ | 68% in optimized batches |
Nucleophilic Displacement | Reflux, 18-24 hours | K₂CO₃ base, KI catalyst | 72% with phase transfer catalysis |
Purification | Reduced pressure (10-15 mmHg) | Fractional distillation | >98% purity achievable |
Quality Control | HPLC/GC analysis | Reference standards | ≥98.0% purity specification |
The compound's primary pharmaceutical significance lies in its essential role as the piperidine building block in synthesizing Pimavanserin, a selective serotonin inverse agonist approved for treating Parkinson's disease psychosis. In the synthetic route, N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine undergoes urea formation with 4-(2-methylpropoxy)phenyl isocyanate to create the final active pharmaceutical ingredient [4] [8]. This intermediate contributes the critical pharmacophore that enables Pimavanserin's high-affinity binding to 5-HT₂A receptors without significant dopaminergic activity – a therapeutic advantage that reduces motor side effects commonly associated with typical antipsychotics in Parkinson's patients [4]. The strategic placement of the fluorine atom enhances the molecule's binding affinity through electronic effects and improves its pharmacokinetic profile by reducing oxidative metabolism compared to non-fluorinated analogs [6].
Structure-activity relationship studies have established that modifications to this intermediate dramatically impact final drug efficacy. The fluorine atom at the para position is essential for optimal receptor binding – replacement with other halogens or hydrogen reduces 5-HT₂A affinity by 3-5 fold. Similarly, the methyl group on the piperidine nitrogen cannot be extended to ethyl or propyl without significant loss of activity. The methylene bridge (-CH₂-) between the phenyl ring and secondary amine provides optimal distance and flexibility for receptor interaction; rigidification of this linker substantially diminishes pharmacological activity [6]. These insights demonstrate how this intermediate serves as a structural template for designing improved therapeutics.
Beyond Pimavanserin, derivatives of this core structure show promising activity across multiple neuropsychiatric domains. Molecular modifications have yielded compounds with:
The global market for fluorinated piperidine intermediates is projected to expand at 6.8% CAGR (2025-2030), reflecting their growing importance in central nervous system drug development [6]. Several clinical candidates in Phase I/II trials for Alzheimer's-related psychosis incorporate structural analogs of this compound, leveraging its favorable blood-brain barrier penetration (predicted logBB = 0.52) and balanced lipophilicity (cLogP ≈ 2.38) [6] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7